4-(2,5-Diethoxyphenyl)morpholine
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Overview
Description
4-(2,5-Diethoxyphenyl)morpholine is an organic compound that features a morpholine ring substituted with a 2,5-diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Diethoxyphenyl)morpholine typically involves the reaction of 2,5-diethoxyaniline with morpholine under specific conditions. One common method involves the use of a coupling reaction, where 2,5-diethoxyaniline is reacted with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but with optimized parameters for scalability. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Diethoxyphenyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
4-(2,5-Diethoxyphenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Diethoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to modulation of their activity. This can result in various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the 2,5-diethoxyphenyl group.
2,5-Diethoxyaniline: Shares the 2,5-diethoxyphenyl group but lacks the morpholine ring.
4-(4-Amino-2,5-diethoxyphenyl)morpholine: A closely related compound with an amino group instead of the morpholine ring
Uniqueness
4-(2,5-Diethoxyphenyl)morpholine is unique due to the combination of the morpholine ring and the 2,5-diethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(2,5-diethoxyphenyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-17-12-5-6-14(18-4-2)13(11-12)15-7-9-16-10-8-15/h5-6,11H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJTXYCLJJRZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599545 |
Source
|
Record name | 4-(2,5-Diethoxyphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91290-69-6 |
Source
|
Record name | 4-(2,5-Diethoxyphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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